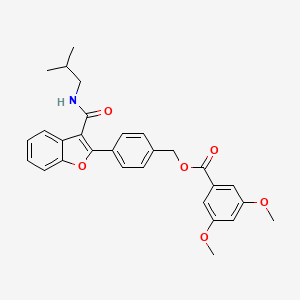

Grp78-IN-2

Description

Properties

Molecular Formula |

C29H29NO6 |

|---|---|

Molecular Weight |

487.5 g/mol |

IUPAC Name |

[4-[3-(2-methylpropylcarbamoyl)-1-benzofuran-2-yl]phenyl]methyl 3,5-dimethoxybenzoate |

InChI |

InChI=1S/C29H29NO6/c1-18(2)16-30-28(31)26-24-7-5-6-8-25(24)36-27(26)20-11-9-19(10-12-20)17-35-29(32)21-13-22(33-3)15-23(14-21)34-4/h5-15,18H,16-17H2,1-4H3,(H,30,31) |

InChI Key |

ZOOABDGOSXPCAX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CNC(=O)C1=C(OC2=CC=CC=C21)C3=CC=C(C=C3)COC(=O)C4=CC(=CC(=C4)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Mechanism of Action of GRP78 Inhibitors in Cancer Cells

Disclaimer: Information regarding a specific molecule designated "Grp78-IN-2" is not available in the reviewed public scientific literature. This guide therefore provides a comprehensive overview of the general mechanism of action for inhibitors targeting the 78-kDa glucose-regulated protein (GRP78), a pivotal therapeutic target in oncology. This document is intended for researchers, scientists, and drug development professionals.

Introduction: GRP78 as a Key Therapeutic Target in Cancer

The 78-kDa glucose-regulated protein (GRP78), also known as BiP or HSPA5, is a master regulator of endoplasmic reticulum (ER) homeostasis.[1][2][3] Residing primarily in the ER lumen, GRP78 functions as a critical chaperone for protein folding and assembly.[4] Cancer cells, characterized by high proliferation rates and exposure to a stressful tumor microenvironment (e.g., hypoxia, nutrient deprivation), experience chronic ER stress.[1][3] This leads to the significant upregulation of GRP78, which helps cancer cells adapt and survive by mitigating ER stress, inhibiting apoptosis, and promoting chemoresistance.[4][5][6]

Furthermore, under stress, GRP78 can translocate to other cellular compartments, including the cell surface (csGRP78), where it functions as a receptor to activate pro-survival signaling pathways.[5][7] The preferential overexpression of GRP78 on the surface of cancer cells compared to normal tissues makes it an attractive and specific target for anticancer therapies.[1][7] This guide details the mechanisms by which GRP78 inhibitors disrupt these pro-tumorigenic functions.

Core Mechanisms of GRP78 in Cancer Pathophysiology

Master Regulator of the Unfolded Protein Response (UPR)

In unstressed cells, GRP78 binds to and inactivates the three canonical ER stress sensors: PERK, IRE1α, and ATF6.[8] The accumulation of unfolded proteins during ER stress causes GRP78 to dissociate from these sensors, leading to the activation of the Unfolded Protein Response (UPR). The UPR is initially a pro-survival response aimed at restoring ER homeostasis. However, if the stress is prolonged and severe, the UPR switches to a pro-apoptotic signal.[8] By maintaining the UPR in a pro-survival state, elevated GRP78 levels are crucial for cancer cell viability.

Cell-Surface GRP78 (csGRP78) Signaling

In cancer cells, GRP78 translocates to the plasma membrane, acting as a co-receptor for various ligands that trigger pro-survival and pro-proliferative signaling pathways, such as the PI3K/AKT pathway.[5][9] This surface localization is a hallmark of malignant cells and contributes significantly to tumor progression and metastasis.[7]

Mechanism of Action of GRP78 Inhibitors

GRP78 inhibitors disrupt the pro-tumorigenic functions of GRP78 through several key mechanisms:

Exacerbation of ER Stress and Induction of Apoptosis

By inhibiting GRP78's chaperone activity or suppressing its expression, these agents prevent cancer cells from resolving ER stress.[1][10] This leads to the hyperactivation of the UPR, shifting its balance from a pro-survival to a pro-apoptotic response.[10] This is often characterized by the upregulation of the pro-apoptotic transcription factor CHOP and the activation of caspase cascades.[8] For instance, the small molecule inhibitor IT-139 was shown to exacerbate ER stress while suppressing GRP78 induction, leading to apoptosis.[1] Overexpression of GRP78 can alleviate the apoptotic effects of these inhibitors, confirming GRP78 as the direct target.[2]

Inhibition of Pro-Survival Signaling

Antibodies and peptide-based inhibitors that target csGRP78 can block its interaction with ligands, thereby inhibiting downstream pro-survival pathways like PI3K/AKT.[5][9] This leads to decreased cell proliferation and survival. Monoclonal antibodies such as MAb159 have been shown to induce endocytosis of csGRP78 and modulate the PI3K pathway, inhibiting tumor growth.[5][9]

Sensitization to Chemotherapy

High GRP78 expression is a known contributor to resistance against various chemotherapeutic agents.[4][6] By downregulating GRP78, inhibitors can restore sensitivity to standard-of-care drugs.[6][11] For example, combining GRP78 knockdown with gemcitabine significantly increased cell death in chemoresistant pancreatic cancer cells.[6][11]

Quantitative Data on GRP78 Inhibitors

The efficacy of GRP78 inhibitors is often quantified by their half-maximal inhibitory concentration (IC50) or effective concentration (EC50) in various cancer cell lines.

| Inhibitor | Cancer Type | Cell Line | IC50 / EC50 (µM) | Citation(s) |

| IT-139 | Colon Carcinoma | HCT116 | 167 | [1][2] |

| Lanatoside C | Pancreatic Cancer | PANC-1 | ~0.5 (for GRP78 suppression) | [10] |

| VH1019 | Breast Cancer | MCF-7 | 12.7 | [12] |

| Oleandrin | Colorectal Cancer | HCT116 | ~0.035 (35 nM) | [13] |

| HA15 | Lung Cancer | A549, H460, H1975 | Dose-dependent viability decrease | [14] |

Key Experimental Protocols

A logical workflow is essential for evaluating novel GRP78 inhibitors.

Protocol: Western Blot for GRP78 and UPR Markers

This protocol is used to determine the effect of an inhibitor on the protein levels of GRP78 and key markers of ER stress.

-

Cell Culture and Treatment: Seed cancer cells (e.g., PANC-1, HCT116) in 6-well plates.[6] Once at 70-80% confluency, treat with the GRP78 inhibitor at various concentrations for a specified time (e.g., 24-48 hours). Include a vehicle control and a positive control for ER stress (e.g., 300 nM Thapsigargin).[2]

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[15]

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Load 20-30 µg of total protein per lane onto a 4-12% SDS-PAGE gel and run to separate proteins by size.

-

Protein Transfer: Transfer separated proteins to a PVDF membrane.[15]

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against GRP78 (e.g., 1:3000-1:6000 dilution), p-eIF2α, CHOP, cleaved Caspase-3, and a loading control (e.g., β-actin, GAPDH).[2][16]

-

Secondary Antibody Incubation: Wash the membrane 3x with TBST. Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Detection: Wash the membrane 3x with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imager.

-

Quantification: Densitometry analysis is performed to quantify protein band intensity, normalized to the loading control.

Protocol: Cell Viability Assessment (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[17][18]

-

Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of the GRP78 inhibitor for 24, 48, or 72 hours.[11]

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[17][19]

-

Formazan Solubilization: Carefully remove the media. Add 150 µL of a solubilization solution (e.g., DMSO or SDS-HCl solution) to each well to dissolve the purple formazan crystals.[19][20]

-

Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker.[20] Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Protocol: Apoptosis Detection (Caspase-Glo® 3/7 Assay)

This luminescent assay quantifies caspase-3 and -7 activities, which are key executioners of apoptosis.[21][22]

-

Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the inhibitor as described for the MTT assay.[22]

-

Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent. Allow it to equilibrate to room temperature.[23]

-

Assay Protocol: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL reagent to 100 µL medium).[22]

-

Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.[23]

-

Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: Increased luminescence relative to the vehicle control indicates an increase in caspase-3/7 activity and apoptosis.

Protocol: In Vivo Antitumor Efficacy (Xenograft Model)

This protocol outlines a general procedure to test the inhibitor's efficacy in a living organism.[24][25]

-

Animal Model: Use immunodeficient mice (e.g., Nude or NCG mice). All procedures must be approved by an Institutional Animal Care and Use Committee.[25]

-

Tumor Implantation: Subcutaneously inject 1-5 million cancer cells (e.g., A549, U937) into the flank of each mouse.[24]

-

Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups.

-

Treatment Administration: Administer the GRP78 inhibitor via a clinically relevant route (e.g., intravenous, intraperitoneal) at a predetermined dose and schedule (e.g., daily, every other day). The control group receives a vehicle solution.[24]

-

Monitoring: Monitor tumor volume, body weight, and overall animal health three times a week.[2]

-

Endpoint and Analysis: At the end of the study (due to tumor size limits or a set time point), euthanize the mice. Excise tumors, weigh them, and process them for further analysis (e.g., immunohistochemistry for GRP78, Ki-67 for proliferation, TUNEL for apoptosis).

-

Data Analysis: Compare tumor growth inhibition (TGI) between the treated and control groups to determine in vivo efficacy.

Conclusion

GRP78 is a validated and compelling target for cancer therapy due to its central role in mediating cancer cell survival, proliferation, and drug resistance. Inhibitors that disrupt GRP78 function effectively induce overwhelming ER stress and shut down pro-survival signaling, leading to selective cancer cell death. The continued development of potent and specific GRP78 inhibitors, guided by the robust experimental workflows detailed herein, holds significant promise for providing new and effective treatments for a wide range of malignancies.

References

- 1. oncotarget.com [oncotarget.com]

- 2. Suppression of stress induction of the 78-kilodalton glucose regulated protein (GRP78) in cancer by IT-139, an anti-tumor ruthenium small molecule inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GRP78 Inhibitors and Degraders for the Treatment of Cancer, Viral Infection, and Inflammatory Diseases - University of Michigan [available-inventions.umich.edu]

- 4. Targeting the GRP78 Pathway for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of GRP78 in promoting therapeutic-resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. mdpi.com [mdpi.com]

- 8. GRP78 in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GRP78 targeting: Hitting two birds with a stone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Suppression of ER-stress induction of GRP78 as an anti-neoplastic mechanism of the cardiac glycoside Lanatoside C in pancreatic cancer: Lanatoside C suppresses GRP78 stress induction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. GRP78‐mediated antioxidant response and ABC transporter activity confers chemoresistance to pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GRP78-targeted in-silico virtual screening of novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Targeting stress induction of GRP78 by cardiac glycoside oleandrin dually suppresses cancer and COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Targeted inhibition of GRP78 by HA15 promotes apoptosis of lung cancer cells accompanied by ER stress and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubcompare.ai [pubcompare.ai]

- 16. GRP78/BIP antibody (11587-1-AP) | Proteintech [ptglab.com]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 20. broadpharm.com [broadpharm.com]

- 21. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 22. ulab360.com [ulab360.com]

- 23. promega.com [promega.com]

- 24. researchgate.net [researchgate.net]

- 25. Cell-Surface GRP78-Targeted Chimeric Antigen Receptor T Cells Eliminate Lung Cancer Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Role of Cell Surface GRP78 in Tumor Progression

Audience: Researchers, scientists, and drug development professionals.

Introduction: GRP78's Journey from ER Chaperone to Cell Surface Signalosome

The 78-kDa glucose-regulated protein (GRP78), also known as BiP or HSPA5, is a master chaperone protein primarily residing in the endoplasmic reticulum (ER).[1][2][3] Its canonical function is to maintain ER homeostasis by assisting in protein folding, assembly, and quality control, and by acting as a key regulator of the Unfolded Protein Response (UPR).[1][2][4][5] In the stressful tumor microenvironment—characterized by hypoxia, nutrient deprivation, and acidosis—GRP78 expression is significantly upregulated as a pro-survival mechanism for cancer cells.[2][6]

A paradigm-shifting discovery revealed that under these stress conditions, a fraction of GRP78 translocates from the ER to the cell surface.[1][3][4][7][8] This cell surface GRP78 (cs-GRP78) sheds its chaperone function and adopts a new role as a versatile signaling receptor.[1][2][5][9] On the plasma membrane of cancer cells, but generally not normal cells, cs-GRP78 orchestrates a multitude of signaling pathways that are central to tumor progression, including enhanced proliferation, apoptosis evasion, metastasis, and therapeutic resistance.[7][10][11][12] Its preferential expression on the surface of tumor cells makes it an attractive and specific target for novel cancer therapies.[7][13][14][15]

The cs-GRP78 Interactome: A Hub for Pro-Tumorigenic Signaling

Once on the cell surface, GRP78 acts as a docking station for a diverse array of ligands and co-receptors, thereby initiating downstream signaling cascades that promote malignancy.

PI3K/Akt/mTOR Pathway Activation

A predominant oncogenic pathway activated by cs-GRP78 is the PI3K/Akt pathway, a central regulator of cell growth, survival, and proliferation.[7][8][12] cs-GRP78 has been shown to form a complex with the p85 regulatory subunit of PI3K, leading to the production of PIP3 and subsequent activation of Akt.[7][12][16] This activation is critical for tumor cell survival and is a key mechanism by which cs-GRP78 confers resistance to therapy.[7][8]

Key Ligands and Co-receptors:

-

Activated α2-Macroglobulin (α2M): Binding of α2M to the N-terminal domain of cs-GRP78 is a well-established trigger for PI3K/Akt activation, promoting tumor cell growth.[4]

-

T-cadherin: This GPI-anchored protein complexes with cs-GRP78 to regulate Akt/GSK3β signaling, enhancing endothelial cell survival and contributing to angiogenesis.[4]

-

Secreted GRP78: In an autocrine loop, GRP78 secreted by colon cancer cells can bind to cs-GRP78, further activating the PI3K/Akt pathway to promote proliferation.[17]

Modulation of Other Key Signaling Pathways

cs-GRP78's influence extends beyond PI3K/Akt to regulate other critical pathways in cancer:

-

MAPK/ERK Pathway: Binding of ligands like α2M can also stimulate the MAPK pathway, contributing to cell proliferation.[4]

-

TGF-β Signaling: The co-receptor Cripto binds to cs-GRP78, which suppresses TGF-β-induced Smad2/3 signaling, thereby inhibiting its tumor-suppressive effects and promoting cell proliferation.[4]

-

Wnt/β-catenin Signaling: In colon cancer, the autocrine loop of secreted GRP78 binding to cs-GRP78 has also been shown to activate Wnt/β-catenin signaling.[17]

-

c-MYC Upregulation: cs-GRP78 activation by α2M can induce the PDK1/PLK1 signaling axis, leading to increased expression of the oncoprotein c-MYC.[4]

-

Focal Adhesion Kinase (FAK): In colorectal cancer, cs-GRP78 interacts with β1-integrin, leading to the regulation of FAK, a key component in cell migration and invasion.[18]

cs-GRP78's Role in the Hallmarks of Cancer

The signaling activities of cs-GRP78 directly contribute to the acquisition of several cancer hallmarks.

-

Sustained Proliferative Signaling: By activating PI3K/Akt and MAPK pathways, cs-GRP78 provides cancer cells with a continuous stimulus to proliferate.[4][10][11]

-

Evading Apoptosis: cs-GRP78 can function as a pro-survival switch.[10] However, its role is dichotomous; while N-terminal domain binding often promotes survival, targeting the C-terminal domain or binding of specific ligands like Kringle 5, Par-4, or Isthmin-1 can induce apoptosis through caspase activation.[2][4][5][19] This dual nature presents unique therapeutic opportunities.

-

Inducing Angiogenesis: GRP78 is critical for neovascularization.[20][21] It is expressed on the surface of endothelial cells where it promotes their proliferation, survival, and migration in response to factors like VEGF, thereby supporting tumor growth.[20][21]

-

Activating Invasion and Metastasis: cs-GRP78 is strongly associated with a metastatic phenotype.[1][7][10] It promotes cell migration and invasion by interacting with integrins and the uPA-uPAR protease system, facilitating ECM degradation and cell motility.[1][18]

Quantitative Data on cs-GRP78 Expression and Targeting

The preferential expression of GRP78 on the surface of cancer cells versus normal tissues is a key feature that enables its use as a therapeutic target.

Table 1: Differential Expression and Therapeutic Targeting of cs-GRP78

| Cancer Type | Observation | Quantitative Detail | Reference |

| Breast Cancer | cs-GRP78 expression correlates with prognosis. | 74.1% of early-stage operable tumors were positive for cs-GRP78.[22] | [22] |

| Breast Cancer | Positive cs-GRP78 correlates with p53 expression. | 61% of cs-GRP78 positive samples had high p53 expression (P=0.022).[22][23] | [22][23] |

| Gastric Cancer | GRP78 protein expression correlates with TNM stage. | Higher GRP78 expression detected in T3-4 vs T0-2 (p < 0.00001).[16] | [16] |

| Gastric Cancer | GRP78 protein expression correlates with survival. | High GRP78 expression associated with unfavorable overall survival (HR = 0.78, p = 0.02).[16] | [16] |

| Lung Cancer | cs-GRP78 is highly expressed on lung cancer cell lines. | 90% of A549 cells and 89% of H1299 cells showed cs-GRP78 expression. | [24] |

| Multiple Cancers | Anti-GRP78 antibody (MAb159) inhibits tumor growth. | Treatment with 10 mg/kg MAb159 inhibited primary tumor growth and metastasis in a 4T1 breast cancer model.[7] | [7] |

Therapeutic Strategies Targeting cs-GRP78

The tumor-specific expression of cs-GRP78 makes it an ideal target for directed cancer therapies designed to spare normal tissues.[7][13][14][25]

-

Monoclonal Antibodies (mAbs): Several mAbs have been developed to target cs-GRP78.[9] For example, MAb159 specifically recognizes cs-GRP78, suppresses PI3K/Akt signaling, and induces tumor regression in preclinical models.[7][8][12] Antibodies targeting the C-terminal region of cs-GRP78, such as C38, have been shown to promote apoptosis.[2][4]

-

Peptide-Based Therapies: Peptides that bind cs-GRP78 can be used for targeted drug delivery.[15][26][27] For instance, the BMTP78 peptide, which fuses a GRP78-binding motif to a pro-apoptotic sequence, can selectively kill breast cancer cells and reduce metastases.[28]

-

Natural Ligands: The natural protein Isthmin-1 (ISM1) binds to cs-GRP78 with high affinity and induces apoptosis in cancer cells and tumor endothelial cells, showing therapeutic potential.[2][13]

-

CAR-T Cell Therapy: Chimeric Antigen Receptor (CAR)-T cells engineered to target cs-GRP78 have demonstrated the ability to eliminate lung cancer xenografts in vivo, highlighting a promising new immunotherapeutic approach.[24]

Key Experimental Methodologies

Studying cs-GRP78 requires techniques that can distinguish it from the much larger intracellular pool.

Protocol: Cell Surface Biotinylation and Pulldown

This method is used to specifically label and isolate cell surface proteins.

Objective: To confirm the surface localization of GRP78 and identify its surface-level binding partners.

Materials:

-

Cancer cell line of interest (e.g., MCF7, HT29).[7]

-

PBS (Phosphate-Buffered Saline), ice-cold.

-

Sulfo-NHS-LC-Biotin (membrane-impermeable biotinylation reagent).

-

Quenching solution (e.g., 100 mM glycine in PBS).

-

Lysis buffer (RIPA or similar, with protease inhibitors).

-

Streptavidin-agarose beads or magnetic beads.

-

SDS-PAGE and Western blot reagents.

-

Primary antibodies (anti-GRP78, anti-p85, anti-EphB4 as a surface control).[7]

Procedure:

-

Cell Culture: Grow cells to ~80-90% confluency. If desired, induce ER stress (e.g., with thapsigargin or glucose starvation for 2-48 hours) to increase cs-GRP78 expression.[7][29]

-

Biotinylation: Wash cells twice with ice-cold PBS to stop membrane trafficking. Incubate cells with Sulfo-NHS-LC-Biotin in PBS for 30 minutes at 4°C with gentle agitation.

-

Quenching: Remove the biotin solution and wash the cells three times with ice-cold quenching solution to stop the reaction.

-

Lysis: Lyse the cells directly on the plate with ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

-

Streptavidin Pulldown: Incubate the clarified lysate with streptavidin beads overnight at 4°C to capture biotinylated (cell surface) proteins.

-

Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound intracellular proteins.

-

Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

-

Analysis: Analyze the eluate (cell surface fraction) and an aliquot of the total cell lysate by Western blot using an anti-GRP78 antibody.[29] For co-immunoprecipitation studies, the eluate can be further analyzed for binding partners like p85.[7]

Protocol: Flow Cytometry for cs-GRP78 Quantification

This method allows for the quantification of cs-GRP78 expression on the surface of intact, non-permeabilized cells.

Objective: To quantify the percentage of cells in a population that express GRP78 on their surface.

Materials:

-

Cell suspension of interest.

-

FACS Buffer (PBS with 2% FBS).

-

Primary antibody targeting an extracellular epitope of GRP78.

-

Fluorophore-conjugated secondary antibody.

-

Isotype control antibody.

-

Flow cytometer.

Procedure:

-

Cell Preparation: Harvest cells and prepare a single-cell suspension. Wash cells with ice-cold FACS buffer.

-

Primary Antibody Incubation: Resuspend cells in FACS buffer containing the primary anti-GRP78 antibody or an isotype control. Incubate for 1 hour at 4°C. Crucially, do not permeabilize the cells.

-

Washing: Wash the cells three times with FACS buffer to remove unbound primary antibody.

-

Secondary Antibody Incubation: Resuspend cells in FACS buffer containing the fluorophore-conjugated secondary antibody. Incubate for 30 minutes at 4°C in the dark.

-

Final Wash: Wash the cells twice with FACS buffer.

-

Acquisition: Resuspend cells in FACS buffer and analyze immediately on a flow cytometer. Gate on the live cell population and measure the fluorescence intensity.

Conclusion and Future Directions

Cell surface GRP78 is no longer viewed as a cellular anomaly but as a central player in tumor progression and a validated therapeutic target.[7][15][26] Its role as a signaling hub that activates potent oncogenic pathways like PI3K/Akt establishes it as a critical driver of malignancy. The preferential expression of cs-GRP78 on cancer cells provides a unique therapeutic window, which is being actively explored through monoclonal antibodies, targeted peptides, and cellular immunotherapies.[14][24][25]

Future research will likely focus on:

-

Delineating the complete cs-GRP78 interactome in different cancer types to identify new therapeutic targets.

-

Understanding the precise mechanisms of GRP78 translocation to the cell surface, which could offer novel ways to inhibit its function.[29][30]

-

Developing next-generation cs-GRP78-targeted therapies, including antibody-drug conjugates and combination strategies, to overcome resistance and improve patient outcomes.

References

- 1. Scratching the Surface—An Overview of the Roles of Cell Surface GRP78 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. GRP78 at the Centre of the Stage in Cancer and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Cell Surface GRP78 as a Death Receptor and an Anticancer Drug Target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unveiling the dark side of glucose-regulated protein 78 (GRP78) in cancers and other human pathology: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Monoclonal Antibody against Cell Surface GRP78 as a Novel Agent in Suppressing PI3K/AKT Signaling, Tumor Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. researchgate.net [researchgate.net]

- 11. Cell surface GRP78 signaling: An emerging role as a transcriptional modulator in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Targeting cell-surface GRP78 for cancer therapy - NUS Biological Sciences | NUS Biological Sciences [dbs.nus.edu.sg]

- 14. Cell surface GRP78: An emerging imaging marker and therapeutic target for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 16. The meta and bioinformatics analysis of GRP78 expression in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. GRP78 secreted by colon cancer cells facilitates cell proliferation via PI3K/Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cell-surface GRP78 facilitates colorectal cancer cell migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Cell Surface GRP78 as a Death Receptor and an Anticancer Drug Target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A Critical Role for GRP78/BiP in the Tumor Microenvironment for Neovascularization During Tumor Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. aacrjournals.org [aacrjournals.org]

- 22. spandidos-publications.com [spandidos-publications.com]

- 23. Cell surface GRP78: A potential marker of good prognosis and response to chemotherapy in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Cell-Surface GRP78-Targeted Chimeric Antigen Receptor T Cells Eliminate Lung Cancer Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Research Portal [scholarship.libraries.rutgers.edu]

- 27. researchwithrutgers.com [researchwithrutgers.com]

- 28. aacrjournals.org [aacrjournals.org]

- 29. ER residential chaperone GRP78 unconventionally relocalizes to the cell surface via endosomal transport - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Characterization and Mechanism of Stress-induced Translocation of 78-Kilodalton Glucose-regulated Protein (GRP78) to the Cell Surface - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Effects of Grp78 Inhibition on the PERK Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific compound "Grp78-IN-2" referenced in the topic query did not yield specific, publicly available data at the time of this writing. Therefore, this guide utilizes BOLD-100 , a well-characterized, first-in-class ruthenium-based GRP78 inhibitor currently in clinical development, as a representative agent to explore the effects of Grp78 inhibition on the PERK signaling pathway. The data and methodologies presented are based on published preclinical studies of BOLD-100.

Introduction: Grp78 and the PERK Signaling Pathway

The 78-kilodalton glucose-regulated protein (Grp78), also known as BiP or HSPA5, is a master regulator of the Unfolded Protein Response (UPR), a critical cellular stress response pathway.[1] Residing primarily in the endoplasmic reticulum (ER), Grp78 functions as a molecular chaperone, aiding in protein folding and assembly.[2] Under normal physiological conditions, Grp78 binds to the luminal domains of three key ER stress sensors: PERK (PKR-like ER kinase), IRE1α (inositol-requiring enzyme 1α), and ATF6 (activating transcription factor 6), maintaining them in an inactive state.

Accumulation of unfolded or misfolded proteins in the ER, a condition known as ER stress, triggers the dissociation of Grp78 from these sensors, leading to their activation.[2] This guide focuses on the PERK branch of the UPR. Upon release from Grp78, PERK dimerizes and autophosphorylates, activating its kinase function.[3] Activated PERK then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α), which has a dual effect: it attenuates global protein synthesis to reduce the protein load on the ER, and it selectively promotes the translation of activating transcription factor 4 (ATF4).[2][3] ATF4, a key transcription factor, translocates to the nucleus and upregulates the expression of genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis.[3] A critical pro-apoptotic target of ATF4 is the transcription factor CHOP (C/EBP homologous protein).[2] The PERK-eIF2α-ATF4-CHOP signaling cascade is a crucial determinant of cell fate under ER stress.

BOLD-100: A Case Study in Grp78 Inhibition

BOLD-100 is a novel, ruthenium-based small molecule therapeutic that has been shown to selectively inhibit the stress-induced upregulation of Grp78.[4][5] Its mechanism of action involves the induction of ER stress and the generation of reactive oxygen species (ROS), leading to cancer cell death.[4] Studies in gastric cancer have revealed that the efficacy of BOLD-100 is dependent on the cellular levels of PERK.[4]

Mechanism of Action in the Context of the PERK Pathway

In cancer cells with high basal expression of PERK (PERK-high), BOLD-100 suppresses the transcription of HSPA5 (the gene encoding Grp78).[4] This reduction in Grp78 levels exacerbates the accumulation of unfolded proteins, leading to a pronounced and sustained activation of the PERK-eIF2α-ATF4-CHOP signaling axis.[4] This sustained pro-apoptotic signaling results in cell growth inhibition and apoptosis.[4] Conversely, in PERK-low cancer cells, BOLD-100 has minimal impact on the UPR pathway and instead appears to induce DNA damage repair pathways.[4]

Data Presentation: Quantitative Effects of BOLD-100 on the PERK Pathway

The following tables summarize the observed effects of BOLD-100 on key components of the PERK signaling pathway in preclinical gastric cancer models.[4] The data is categorized by PERK expression status, highlighting the differential response to Grp78 inhibition.

Table 1: Effect of BOLD-100 on PERK Pathway mRNA Expression (via RT-qPCR)

| Target Gene | Cell Line (PERK Status) | Treatment | Fold Change vs. Control | Reference |

| HSPA5 (Grp78) | KATO-III (High) | BOLD-100 | Significant Decrease | [4][6] |

| HSPA5 (Grp78) | SNU-601 (High) | BOLD-100 | Significant Decrease | [4] |

| DDIT3 (CHOP) | KATO-III (High) | BOLD-100 | Pronounced Increase | [4] |

| DDIT3 (CHOP) | SNU-601 (High) | BOLD-100 | Pronounced Increase | [4] |

| HSPA5 (Grp78) | AGS (Low) | BOLD-100 | Minimal Effect | [4] |

| DDIT3 (CHOP) | AGS (Low) | BOLD-100 | Minimal Effect | [4] |

Table 2: Effect of BOLD-100 on PERK Pathway Protein Expression and Phosphorylation (via Western Blot)

| Target Protein | Cell Line (PERK Status) | Treatment | Observation | Reference |

| p-PERK | KATO-III (High) | BOLD-100 | Pronounced Increase | [4] |

| p-eIF2α | KATO-III (High) | BOLD-100 | Pronounced Increase | [4] |

| ATF4 | KATO-III (High) | BOLD-100 | Pronounced Increase | [4] |

| CHOP | KATO-III (High) | BOLD-100 | Pronounced Increase | [4] |

| Cleaved Caspase-3 | KATO-III (High) | BOLD-100 | Pronounced Increase | [4] |

| p-PERK | AGS (Low) | BOLD-100 | Minimal Effect | [4] |

| CHOP | AGS (Low) | BOLD-100 | Minimal Effect | [4] |

Table 3: Effect of BOLD-100 on Cell Viability (via MTT Assay)

| Cell Line (PERK Status) | Treatment | Outcome | Reference |

| KATO-III (High) | BOLD-100 | Significant Inhibition of Cell Growth | [4] |

| SNU-601 (High) | BOLD-100 | Significant Inhibition of Cell Growth | [4] |

| AGS (Low) | BOLD-100 | Minimal Inhibition of Cell Growth | [4] |

| SNU-638 (Low) | BOLD-100 | Minimal Inhibition of Cell Growth | [4] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These are generalized protocols that should be optimized for specific laboratory conditions and reagents.

Cell Culture

Gastric cancer cell lines (KATO-III, SNU-601, AGS, SNU-638) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

-

Cell Seeding: Plate 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of BOLD-100 for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis

-

Cell Lysis: Treat cells with BOLD-100 for the desired time points. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a 4-20% SDS-polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Grp78, p-PERK, PERK, p-eIF2α, eIF2α, ATF4, CHOP, and β-actin (as a loading control) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (RT-qPCR)

-

RNA Extraction: Treat cells with BOLD-100. Extract total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

qPCR Reaction: Perform qPCR using a SYBR Green master mix and gene-specific primers for HSPA5, DDIT3, and a housekeeping gene (e.g., GAPDH or ACTB).

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: The PERK signaling pathway and the inhibitory point of BOLD-100.

Experimental Workflow Diagram

Caption: Workflow for evaluating BOLD-100's effect on the PERK pathway.

References

- 1. Stress-induced translocation of the endoplasmic reticulum chaperone GRP78/BiP and its impact on human disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of the PERK/eIF2α/ATF4/CHOP Signaling Pathway in Tumor Progression During Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of the PERK/eIF2α/ATF4/CHOP Signaling Pathway in Tumor Progression During Endoplasmic Reticulum Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Therapeutic potential of BOLD-100, a GRP78 inhibitor, enhanced by ATR inhibition in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Grp78-IN-2 and ATF4 Activation in ER Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The endoplasmic reticulum (ER) is a critical organelle responsible for protein folding and modification. Perturbations to ER homeostasis, such as nutrient deprivation, hypoxia, or the accumulation of misfolded proteins, lead to a state known as ER stress. To cope with this, cells activate a complex signaling network called the Unfolded Protein Response (UPR). The 78-kDa glucose-regulated protein (Grp78), also known as BiP, is a master regulator of the UPR. Under basal conditions, Grp78 binds to and inactivates three ER transmembrane sensors: PERK, IRE1, and ATF6.[1][2][3] During ER stress, Grp78 dissociates from these sensors to attend to the accumulating unfolded proteins, leading to the activation of downstream signaling pathways.[2][4]

One of the key UPR pathways is the PERK branch. Dissociation of Grp78 allows PERK to dimerize and autophosphorylate, activating its kinase activity.[2][4] Activated PERK then phosphorylates the eukaryotic translation initiation factor 2 alpha (eIF2α), which leads to a general attenuation of protein synthesis, reducing the protein load on the ER. Paradoxically, the phosphorylation of eIF2α also results in the preferential translation of Activating Transcription Factor 4 (ATF4).[1][2] ATF4 is a transcription factor that upregulates the expression of genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis.[1][2]

Given its central role in cell survival and stress adaptation, Grp78 has emerged as a promising therapeutic target in various diseases, including cancer.[5][6] Grp78 is often overexpressed in cancer cells and can be present on the cell surface, a feature not typically observed in normal cells.[1][3] This differential expression provides a therapeutic window for targeted therapies. Grp78-IN-2 (also known as compound FL5) is a novel small molecule inhibitor that targets Grp78, demonstrating potent anti-angiogenic and anti-cancer activities.[7][8] This technical guide provides an in-depth overview of this compound, its mechanism of action in the context of ER stress, and its role in the activation of the ATF4 signaling pathway.

This compound: A Novel Grp78 Inhibitor

This compound is a small molecule, 2-(4-((4-acetamidophenoxy)methyl)phenyl)-N-isobutylbenzofuran-3-carboxamide, identified for its ability to bind to Grp78.[7] It has been shown to preferentially target cell surface Grp78, leading to anti-angiogenic and anti-cancer effects with minimal toxicity to normal cells.[7][8]

Quantitative Data for this compound (FL5)

The following table summarizes the reported in vitro efficacy of this compound.

| Parameter | Cell Line/Assay | Value | Reference |

| EC50 | Human Umbilical Vein Endothelial Cells (HUVEC) tube formation assay | 1.514 μM | [7] |

| Cell Viability | Human Renal Cancer Cells (786-O) | 50% cell death at 10 μM | [7] |

| Cytotoxicity | Mouse Fibroblast Cells (Swiss-3T3) | No cytotoxic activity observed | [7] |

Signaling Pathways and Experimental Workflows

The PERK-eIF2α-ATF4 Signaling Pathway

The following diagram illustrates the activation of the PERK-eIF2α-ATF4 signaling pathway upon ER stress and the proposed mechanism of action for this compound.

Experimental Workflow for Assessing this compound Activity

The following diagram outlines a typical experimental workflow to investigate the effects of this compound on ER stress and ATF4 activation.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the impact of this compound on the ATF4 pathway and cellular function.

Cell Culture and Treatment

-

Cell Lines: Human renal cancer cells (786-O) and Human Umbilical Vein Endothelial Cells (HUVECs) are suitable models based on the initial findings for this compound.[7]

-

Culture Conditions: Cells should be maintained in their respective recommended media supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment with this compound: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).

Western Blot Analysis

This protocol is for the detection of key proteins in the PERK-eIF2α-ATF4 pathway.

-

Cell Lysis:

-

After treatment with this compound, wash cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-PERK, PERK, p-eIF2α, eIF2α, ATF4, CHOP, Grp78, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify band intensities using densitometry software.

-

Quantitative Real-Time PCR (qPCR)

This protocol is for measuring the mRNA expression levels of ATF4 and its target genes.

-

RNA Extraction and cDNA Synthesis:

-

Following treatment, lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer.

-

Reverse transcribe an equal amount of RNA into cDNA using a reverse transcription kit.

-

-

qPCR Reaction:

-

Prepare a reaction mixture containing cDNA, forward and reverse primers for the target genes (e.g., ATF4, DDIT3 (CHOP), HSPA5 (Grp78)) and a housekeeping gene (e.g., GAPDH or ACTB), and a SYBR Green master mix.

-

Perform the qPCR reaction in a real-time PCR system. A typical thermal cycling profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.[9]

-

Cell Viability Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

-

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[10]

-

During this incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[10]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Express the cell viability as a percentage of the vehicle-treated control.

-

Plot the cell viability against the log of the drug concentration to determine the IC₅₀ value.

-

HUVEC Tube Formation Assay

This assay assesses the anti-angiogenic potential of this compound.[7]

-

Preparation:

-

Cell Seeding and Treatment:

-

Harvest HUVECs and resuspend them in basal medium.

-

Add this compound at various concentrations to the cell suspension.

-

Seed the HUVEC suspension onto the solidified Matrigel.

-

-

Incubation and Imaging:

-

Incubate the plate for 4-18 hours to allow for the formation of capillary-like structures.[11]

-

Image the tube networks using a microscope.

-

-

Quantification:

-

Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using angiogenesis analysis software.

-

Conclusion

This compound is a promising small molecule inhibitor of Grp78 with demonstrated anti-angiogenic and anti-cancer properties. Its mechanism of action is proposed to involve the disruption of Grp78's functions, including its role as a key regulator of the UPR. By inhibiting Grp78, this compound is expected to induce ER stress, leading to the activation of the PERK-eIF2α-ATF4 signaling pathway. This activation can have dual consequences: promoting adaptation and survival under transient stress or triggering apoptosis under sustained and unresolved stress. The detailed protocols and conceptual frameworks provided in this guide offer a comprehensive resource for researchers and drug development professionals to further investigate the therapeutic potential of this compound and its intricate interplay with the ER stress response. Further studies are warranted to fully elucidate the downstream consequences of this compound treatment and to explore its efficacy in preclinical and clinical settings.

References

- 1. GRP78: A cell's response to stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of the Unfolded Protein Response Regulator GRP78/BiP in Development, Cancer, and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unveiling the dark side of glucose-regulated protein 78 (GRP78) in cancers and other human pathology: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dimerization and release of molecular chaperone inhibition facilitate activation of eukaryotic initiation factor-2 kinase in response to endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The stress-inducible ER chaperone GRP78/BiP is upregulated during SARS-CoV-2 infection and acts as a pro-viral protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eurekaselect.com [eurekaselect.com]

- 7. Frontiers | GRP78 at the Centre of the Stage in Cancer and Neuroprotection [frontiersin.org]

- 8. GRP78 Activity Moderation as a Therapeutic Treatment against Obesity [mdpi.com]

- 9. The PERK-Dependent Molecular Mechanisms as a Novel Therapeutic Target for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The abrogation of GRP78 sensitizes liver cancer cells to lysionotin by enhancing ER stress-mediated pro-apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regulation of PERK Signaling and Leukemic Cell Survival by a Novel Cytosolic Isoform of the UPR Regulator GRP78/BiP | PLOS One [journals.plos.org]

Grp78-IN-2: A Selective Inhibitor of Cell Surface Grp78 for Cancer Therapy

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 78-kilodalton glucose-regulated protein (Grp78), also known as BiP or HSPA5, is a key molecular chaperone primarily residing in the endoplasmic reticulum (ER) where it functions as a master regulator of the unfolded protein response (UPR).[1][2] In a variety of cancer cells, Grp78 is overexpressed and translocates to the cell surface, where it acts as a receptor mediating signaling pathways that promote cell proliferation, survival, and angiogenesis.[3][4][5] This selective cell surface localization on cancer cells presents an attractive therapeutic window. Grp78-IN-2, also identified as compound FL5, is a novel small molecule inhibitor designed to preferentially target this cell surface population of Grp78.[1][3] Preclinical in vitro studies have demonstrated its potential as an anti-angiogenic and anti-cancer agent with minimal toxicity to normal cells. This document provides a comprehensive technical overview of this compound, including its mechanism of action, available quantitative data, and detailed experimental protocols.

Introduction to Grp78 as a Therapeutic Target

Under normal physiological conditions, Grp78 is an essential chaperone protein that facilitates protein folding and assembly within the ER.[2] It maintains ER homeostasis by binding to the three key UPR sensors: PERK, IRE1, and ATF6, keeping them in an inactive state.[6] In the tumor microenvironment, conditions such as hypoxia, nutrient deprivation, and acidosis lead to ER stress and a heightened demand for protein folding, resulting in the upregulation of Grp78.[7]

A crucial hallmark of many cancer cells is the translocation of Grp78 to the plasma membrane.[3][4][5] On the cell surface, Grp78 interacts with a variety of ligands and co-receptors to activate pro-survival signaling cascades, most notably the PI3K/AKT pathway, which is a central regulator of cell growth, proliferation, and survival.[4][5][7] The preferential expression of Grp78 on the surface of cancer cells and tumor-associated endothelial cells, but not on their normal counterparts, makes it a highly specific target for cancer therapy.[1]

This compound: A Selective Cell Surface Grp78 Inhibitor

This compound (also known as FL5) is a small molecule inhibitor identified for its ability to selectively bind to Grp78.[1] Its chemical name is 2-(4-((4-acetamidophenoxy)methyl)phenyl)-N-isobutylbenzofuran-3-carboxamide.[1] It has been shown to exhibit potent anti-angiogenic and anti-cancer activities in vitro, with a notable lack of cytotoxicity towards normal cells that do not express Grp78 on their surface.[1]

Mechanism of Action

This compound is believed to exert its therapeutic effects by binding to cell surface Grp78, thereby disrupting its signaling functions. The primary downstream pathway implicated in cell surface Grp78-mediated pro-survival signaling is the PI3K/AKT pathway.[4][5] By inhibiting the function of cell surface Grp78, this compound is hypothesized to attenuate PI3K/AKT signaling, leading to decreased cell proliferation and survival, and the induction of apoptosis in cancer cells and tumor-associated endothelial cells.

Quantitative Data

The following tables summarize the available quantitative data for this compound (FL5) from in vitro studies.[1]

Table 1: In Vitro Efficacy of this compound (FL5)

| Cell Line | Assay Type | Parameter | Value | Reference |

| Human Umbilical Vein Endothelial Cells (HUVEC) | Anti-angiogenesis (Tube Formation) | EC50 | 1.514 µM | [1] |

| 786-O (Human Renal Cancer) | Cytotoxicity | % Cell Death | 50% at 10 µM | [1] |

| Swiss-3T3 (Mouse Fibroblast) | Cytotoxicity | Activity | No cytotoxic activity observed | [1] |

Table 2: Binding Affinity of this compound (FL5)

| Protein | Assay Type | Parameter | Result | Reference |

| Grp78 | Thermal Shift Assay | ΔTm | > 2 °C | [1] |

Note: A specific dissociation constant (Kd) for the binding of this compound to Grp78 has not been reported in the public domain. The thermal shift assay data indicates a strong, stabilizing interaction.

In Vivo Data: As of the date of this document, no in vivo efficacy or pharmacokinetic data for this compound (FL5) has been published in the peer-reviewed literature.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability Assay (MTT Assay for 786-O cells)

This protocol is adapted for determining the cytotoxic effects of this compound on the 786-O human renal cancer cell line.

Materials:

-

786-O cells

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

-

This compound (FL5)

-

Dimethyl sulfoxide (DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed 786-O cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.1%.

-

Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO).

-

Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium containing MTT and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

HUVEC Tube Formation Assay (Anti-angiogenesis)

This assay assesses the ability of this compound to inhibit the formation of capillary-like structures by human umbilical vein endothelial cells (HUVECs).

Materials:

-

HUVECs

-

Endothelial Cell Growth Medium (e.g., EGM-2)

-

Basement membrane matrix (e.g., Matrigel®)

-

This compound (FL5)

-

96-well plates

-

Inverted microscope with imaging capabilities

Procedure:

-

Thaw the basement membrane matrix on ice overnight.

-

Coat the wells of a chilled 96-well plate with 50 µL of the matrix solution, ensuring the entire surface is covered.

-

Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

-

Harvest HUVECs and resuspend them in basal medium containing various concentrations of this compound or vehicle control.

-

Seed the HUVECs onto the solidified matrix at a density of 1.5 x 104 cells per well.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

-

Monitor the formation of tube-like structures using an inverted microscope.

-

Capture images of the tube networks at different time points.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

-

Calculate the EC50 value for the inhibition of tube formation.

Thermal Shift Assay (TSA)

This biophysical assay is used to assess the binding of a ligand to a protein by measuring changes in the protein's thermal stability.

Materials:

-

Purified recombinant Grp78 protein

-

SYPRO Orange dye (or other suitable fluorescent dye)

-

This compound (FL5)

-

Appropriate buffer solution (e.g., PBS)

-

Real-time PCR instrument capable of performing a melt curve analysis

-

96-well PCR plates

Procedure:

-

Prepare a master mix containing the purified Grp78 protein and SYPRO Orange dye in the assay buffer.

-

Aliquot the master mix into the wells of a 96-well PCR plate.

-

Add different concentrations of this compound or a vehicle control to the respective wells.

-

Seal the plate and briefly centrifuge to ensure all components are mixed and at the bottom of the wells.

-

Place the plate in a real-time PCR instrument.

-

Set up a melt curve protocol, typically involving a gradual temperature increase from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C), with fluorescence readings taken at small temperature increments.

-

The instrument will generate a melt curve for each well, showing fluorescence intensity as a function of temperature.

-

The melting temperature (Tm), which is the midpoint of the protein unfolding transition, is determined from the peak of the first derivative of the melt curve.

-

A positive shift in the Tm in the presence of this compound compared to the control indicates that the compound binds to and stabilizes the Grp78 protein.

Conclusion and Future Directions

This compound (FL5) has emerged as a promising selective inhibitor of cell surface Grp78 with demonstrated in vitro anti-angiogenic and anti-cancer activities. Its selectivity for cancer cells overexpressing Grp78 on their surface suggests a favorable therapeutic index. The available data strongly supports its mechanism of action through the disruption of pro-survival signaling pathways.

However, to fully realize the therapeutic potential of this compound, further preclinical development is essential. Key future directions include:

-

In vivo efficacy studies: Evaluation of this compound in relevant animal cancer models (e.g., renal cancer xenografts) is critical to establish its anti-tumor activity, determine optimal dosing regimens, and assess its pharmacokinetic and pharmacodynamic properties.

-

Binding affinity determination: Quantifying the binding affinity (Kd) of this compound to Grp78 will provide a more precise measure of its potency.

-

Mechanism of action elucidation: Further studies are needed to fully delineate the downstream signaling consequences of this compound binding to cell surface Grp78 and to confirm the proposed inhibition of the PI3K/AKT pathway.

-

Selectivity profiling: A broader screening against other HSP70 family members and a panel of kinases would further confirm its selectivity.

References

- 1. Discovery of small molecules targeting GRP78 for antiangiogenic and anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potential antitumor agents. 50. In vivo solid-tumor activity of derivatives of N-[2-(dimethylamino)ethyl]acridine-4-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A Critical Role for GRP78/BiP in the Tumor Microenvironment for Neovascularization During Tumor Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting GRP78 suppresses oncogenic KRAS protein expression and reduces viability of cancer cells bearing various KRAS mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Therapeutic targeting of membrane-associated GRP78 in leukemia and lymphoma: preclinical efficacy in vitro and formal toxicity study of BMTP-78 in rodents and primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stress Chaperone GRP78/BiP Confers Chemoresistance to Tumor-Associated Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Anti-Angiogenic Potential of Grp78-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the anti-angiogenic properties of Grp78-IN-2, a novel inhibitor of the 78-kDa glucose-regulated protein (GRP78). This compound, also identified as compound FL5, demonstrates potent anti-angiogenic and anticancer activities by preferentially targeting GRP78 on the cell surface. This document consolidates available quantitative data, details key experimental methodologies, and visualizes the underlying signaling pathways to support further research and development in this promising area of cancer therapy.

Core Concepts: Targeting GRP78 in Angiogenesis

Glucose-Regulated Protein 78 (GRP78), a key chaperone protein of the unfolded protein response (UPR), is increasingly recognized as a critical player in tumor biology.[1][2][3] Under the stressful conditions of the tumor microenvironment, such as hypoxia and nutrient deprivation, GRP78 is overexpressed and can translocate to the cell surface of both cancer and endothelial cells.[1][2][3] Cell surface GRP78 (csGRP78) acts as a co-receptor for various ligands, activating signaling pathways that promote cell survival, proliferation, and angiogenesis.[4] Therefore, inhibiting csGRP78 presents a promising strategy to disrupt tumor vascularization and growth.

Quantitative Data Summary: In Vitro Efficacy of this compound

The anti-angiogenic activity of this compound has been quantified in various in vitro models. The following tables summarize the key efficacy data, primarily focusing on its effects on Human Umbilical Vein Endothelial Cells (HUVECs), a standard model for studying angiogenesis.

| Cell Line | Assay | Parameter | Value | Reference |

| HUVEC | Cell Viability | EC50 | 1.514 μM | [5] |

Table 1: In Vitro Anti-Angiogenic Efficacy of this compound

| Cell Line | Assay | Concentration | Observation | Reference |

| 786-O (Human Renal Cancer) | Cell Viability | 10 μM | 50% cell death | [5] |

| Swiss-3T3 (Mouse Fibroblast) | Cytotoxicity | Not Specified | No cytotoxic activity | [5] |

Table 2: Anticancer and Cytotoxicity Profile of this compound

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the anti-angiogenic properties of this compound. These protocols are based on standard angiogenesis assays and have been adapted from multiple sources describing similar experimental setups.

Cell Viability Assay

This assay determines the concentration of this compound that inhibits endothelial cell viability by 50% (EC50).

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (e.g., EGM-2)

-

96-well plates

-

This compound (FL5)

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Plate reader

Procedure:

-

Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the appropriate cell culture medium.

-

Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for signal stabilization.

-

Measure the luminescence or fluorescence using a plate reader.

-

Calculate the EC50 value by plotting the cell viability against the log concentration of this compound and fitting the data to a dose-response curve.

Tube Formation Assay

This assay assesses the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.

Materials:

-

HUVECs

-

Basement membrane extract (e.g., Matrigel®)

-

24-well or 48-well plates

-

Endothelial cell basal medium

-

This compound (FL5)

-

Calcein AM (for fluorescent visualization)

-

Inverted microscope with a camera

Procedure:

-

Thaw the basement membrane extract on ice overnight.

-

Coat the wells of a pre-chilled 24-well or 48-well plate with a thin layer of the basement membrane extract and allow it to solidify at 37°C for 30-60 minutes.

-

Harvest HUVECs and resuspend them in basal medium containing various concentrations of this compound or a vehicle control.

-

Seed the HUVECs onto the solidified basement membrane extract at a density of 1-2 x 10⁴ cells per well.

-

Incubate the plate for 6-18 hours at 37°C.

-

(Optional) For visualization, stain the cells with Calcein AM.

-

Capture images of the tube-like structures using an inverted microscope.

-

Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using angiogenesis analysis software.

Wound Healing (Scratch) Assay

This assay evaluates the effect of this compound on endothelial cell migration.

Materials:

-

HUVECs

-

6-well or 12-well plates

-

Sterile 200 µL pipette tip or a specialized wound healing insert

-

Endothelial cell growth medium

-

This compound (FL5)

-

Microscope with a camera

Procedure:

-

Seed HUVECs in 6-well or 12-well plates and grow them to form a confluent monolayer.

-

Create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip or by removing a culture insert.

-

Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

-

Replace the medium with fresh medium containing different concentrations of this compound or a vehicle control.

-

Capture images of the scratch at time 0.

-

Incubate the plate at 37°C and capture images of the same field at regular intervals (e.g., every 6-12 hours) until the wound in the control well is nearly closed.

-

Measure the width of the scratch at different time points and calculate the percentage of wound closure to determine the effect of this compound on cell migration.

Chick Chorioallantoic Membrane (CAM) Assay

This in vivo assay assesses the effect of this compound on the formation of new blood vessels on the membrane of a developing chicken embryo.

Materials:

-

Fertilized chicken eggs

-

Egg incubator

-

Sterile filter paper discs or sponges

-

This compound (FL5)

-

Stereomicroscope with a camera

Procedure:

-

Incubate fertilized chicken eggs at 37°C in a humidified incubator.

-

On embryonic day 3 or 4, create a small window in the eggshell to expose the CAM.

-

On embryonic day 7 to 10, place a sterile filter paper disc or sponge soaked with this compound solution or a vehicle control onto the CAM.

-

Seal the window and return the egg to the incubator for 48-72 hours.

-

Re-open the window and observe the CAM under a stereomicroscope.

-

Capture images of the blood vessels surrounding the disc/sponge.

-

Quantify the anti-angiogenic effect by counting the number of blood vessels branching towards the disc or by measuring the area of avascularization.

Signaling Pathways and Mechanism of Action

This compound exerts its anti-angiogenic effects by binding to cell surface GRP78 on endothelial cells, thereby inhibiting downstream signaling pathways crucial for angiogenesis. While the precise downstream signaling cascade of this compound is still under detailed investigation, the known functions of csGRP78 in angiogenesis suggest a mechanism involving the disruption of key pro-angiogenic signaling hubs.

The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its evaluation.

Caption: Proposed mechanism of anti-angiogenic action of this compound.

Caption: Experimental workflow for evaluating this compound.

Conclusion and Future Directions

This compound (FL5) is a promising small molecule inhibitor that demonstrates significant anti-angiogenic and anticancer properties by targeting cell surface GRP78. Its ability to selectively affect cancer and endothelial cells while sparing normal cells highlights its therapeutic potential.[5] Further research is warranted to fully elucidate its downstream signaling effects, optimize its pharmacokinetic and pharmacodynamic properties, and evaluate its efficacy and safety in more advanced preclinical models. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to advance the investigation of this compound as a novel anti-angiogenic agent.

References

- 1. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]

- 2. Unveiling the dark side of glucose-regulated protein 78 (GRP78) in cancers and other human pathology: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Angiogenesis assay of HUVECs [bio-protocol.org]

Methodological & Application

Application Notes and Protocols for Grp78 Inhibition by Grp78-IN-2

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the inhibition of the 78-kDa glucose-regulated protein (Grp78), also known as BiP, using the specific inhibitor Grp78-IN-2. The protocol focuses on the Western blot technique to quantify the expression levels of Grp78 and key downstream effectors of the Unfolded Protein Response (UPR) signaling pathway.

Introduction

Grp78 is a master regulator of endoplasmic reticulum (ER) homeostasis, playing a crucial role in protein folding, assembly, and quality control.[1] Under ER stress conditions, often exacerbated in the tumor microenvironment, Grp78 expression is upregulated.[2] Grp78 is a key sensor that modulates the three canonical branches of the UPR: the PKR-like ER kinase (PERK), the inositol-requiring enzyme 1 (IRE1), and the activating transcription factor 6 (ATF6) pathways.[3][4] By binding to these sensors, Grp78 keeps them in an inactive state. Upon accumulation of unfolded or misfolded proteins, Grp78 dissociates, leading to the activation of the UPR.[3] This response can initially be pro-survival but can trigger apoptosis under prolonged stress.

In many cancers, Grp78 is also found on the cell surface, where it acts as a receptor mediating signaling pathways that promote proliferation and survival.[2] this compound (also referred to as FL5) is a novel small molecule inhibitor that has been identified to bind to Grp78, exhibiting antiangiogenic and anticancer activities. It is believed to preferentially target cell surface Grp78.

This document provides a comprehensive protocol to evaluate the efficacy of this compound in cellular models by monitoring the expression of Grp78 and the activation of the UPR signaling pathways using Western blotting.

Signaling Pathway Overview

Under normal conditions, Grp78 binds to the luminal domains of PERK, IRE1, and ATF6, preventing their activation. The accumulation of unfolded proteins in the ER lumen leads to the dissociation of Grp78 from these sensors, initiating the UPR cascade. This compound is hypothesized to inhibit Grp78 function, which would be expected to disrupt this regulatory mechanism. The precise mechanism of how this compound's interaction with Grp78 translates to downstream signaling effects requires empirical determination. A possible consequence of Grp78 inhibition is the activation of the UPR due to the disruption of normal chaperone function, leading to an accumulation of unfolded proteins.

Caption: Inhibition of Grp78 by this compound may disrupt the regulation of UPR sensors PERK, IRE1, and ATF6.

Experimental Workflow

The following diagram outlines the major steps for assessing Grp78 inhibition using Western blotting.

Caption: A generalized workflow for Western blot analysis of Grp78 inhibition.

Quantitative Data Summary

Table 1: Effect of this compound on Grp78 Protein Expression

| Treatment Group | This compound Conc. (µM) | Grp78 Expression (Normalized to Loading Control) | Fold Change vs. Control |

| Vehicle Control | 0 | (Experimental Data) | 1.0 |

| This compound | (e.g., 1) | (Experimental Data) | (Experimental Data) |

| This compound | (e.g., 5) | (Experimental Data) | (Experimental Data) |

| This compound | (e.g., 10) | (Experimental Data) | (Experimental Data) |

| Positive Control (e.g., Tunicamycin) | (Concentration) | (Experimental Data) | (Experimental Data) |

Table 2: Effect of this compound on UPR Pathway Activation

| Treatment Group | This compound Conc. (µM) | p-PERK / PERK Ratio | p-eIF2α / eIF2α Ratio | XBP1s / XBP1u Ratio | Cleaved ATF6 / Full-length ATF6 Ratio |

| Vehicle Control | 0 | (Experimental Data) | (Experimental Data) | (Experimental Data) | (Experimental Data) |

| This compound | (e.g., 1) | (Experimental Data) | (Experimental Data) | (Experimental Data) | (Experimental Data) |

| This compound | (e.g., 5) | (Experimental Data) | (Experimental Data) | (Experimental Data) | (Experimental Data) |

| This compound | (e.g., 10) | (Experimental Data) | (Experimental Data) | (Experimental Data) | (Experimental Data) |

| Positive Control (e.g., Tunicamycin) | (Concentration) | (Experimental Data) | (Experimental Data) | (Experimental Data) | (Experimental Data) |

Detailed Experimental Protocol: Western Blot for Grp78 Inhibition

This protocol provides a general framework. Optimization of antibody concentrations, incubation times, and other parameters may be necessary for specific cell lines and experimental conditions.

1. Cell Culture and Treatment:

1.1. Seed cells of interest (e.g., cancer cell line with known Grp78 expression) in appropriate culture vessels and grow to 70-80% confluency.

1.2. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

1.3. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) for a predetermined time course (e.g., 24, 48 hours). Include a vehicle-only control (e.g., DMSO).

1.4. (Optional) Include a positive control for UPR induction, such as Tunicamycin (e.g., 1-5 µg/mL) or Thapsigargin (e.g., 1-2 µM), for a shorter duration (e.g., 4-8 hours).

2. Cell Lysis and Protein Extraction:

2.1. After treatment, wash cells twice with ice-cold Phosphate Buffered Saline (PBS).

2.2. Lyse the cells in ice-cold RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.

2.3. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

2.4. Incubate the lysate on ice for 30 minutes with intermittent vortexing.

2.5. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

2.6. Transfer the supernatant (total protein extract) to a new pre-chilled tube.

3. Protein Quantification:

3.1. Determine the protein concentration of each sample using a BCA protein assay kit, following the manufacturer's instructions.

3.2. Normalize the protein concentrations of all samples with lysis buffer.

4. SDS-PAGE: